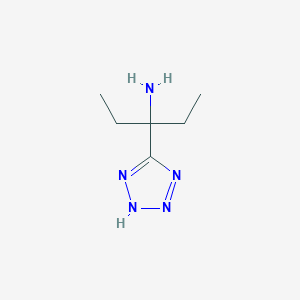

3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Descripción general

Descripción

3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine is an organic compound with the molecular formula C6H13N5 It features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine typically involves the formation of the tetrazole ring followed by the introduction of the pentan-3-amine moiety. One common method involves the reaction of an appropriate precursor with sodium azide under acidic conditions to form the tetrazole ring. The resulting intermediate is then subjected to further reactions to introduce the pentan-3-amine group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the tetrazole ring or the amine group.

Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another substituent.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups onto the tetrazole ring.

Aplicaciones Científicas De Investigación

Biochemical Applications

Enzyme Interactions : The compound has been shown to interact with various enzymes involved in nitrogen metabolism, including nitrogenase and nitrate reductase. These interactions are crucial for processes like nitrogen fixation and assimilation, which are vital for plant growth and soil health .

Cellular Effects : Research indicates that this compound can modulate key cellular processes such as apoptosis and stress responses. It influences gene expression by interacting with transcription factors, thereby affecting metabolic pathways critical for cell survival and function.

Pharmacological Applications

The potential pharmacological applications of this compound are notable:

Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its ability to disrupt microbial cellular processes could be leveraged in therapeutic contexts.

Drug Design : The tetrazole moiety is often utilized in drug design due to its ability to enhance the bioavailability and efficacy of pharmaceutical compounds. This compound's structure can be modified to develop novel therapeutics targeting specific diseases.

Case Study 1: Nitrogen Fixation Enhancement

In a study examining the effects of various nitrogen-fixing agents on crop yield, researchers incorporated this compound into the soil. The results indicated a significant increase in nitrogen availability and improved plant growth compared to control groups. This highlights the compound's potential as a biofertilizer.

Case Study 2: Antimicrobial Efficacy

A research team evaluated the antimicrobial properties of this compound against several bacterial strains. The study found that this compound inhibited bacterial growth at low concentrations. This suggests its potential as a lead compound for developing new antimicrobial agents.

Mecanismo De Acción

The mechanism by which 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: This compound also features a tetrazole ring and is used in the development of energetic materials.

3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Another nitrogen-rich compound with applications in the synthesis of energetic salts.

Uniqueness

3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine is unique due to its specific combination of a tetrazole ring and a pentan-3-amine moiety. This structure imparts distinct chemical and physical properties, making it valuable for a wide range of applications.

Actividad Biológica

3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine is an organic compound characterized by a tetrazole ring structure. This compound has garnered attention due to its potential biological activities and applications in various fields, including biochemistry, pharmacology, and material science. The following sections provide a detailed overview of its biological activity based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C6H13N5. The presence of the tetrazole ring contributes significantly to its chemical reactivity and biological interactions.

| Property | Details |

|---|---|

| IUPAC Name | 3-(2H-tetrazol-5-yl)pentan-3-amine |

| Molecular Weight | 155.20 g/mol |

| InChI Key | XXOGQGNIIXHJTD-UHFFFAOYSA-N |

| Solubility | Soluble in water and polar solvents |

Enzyme Interaction

Research indicates that this compound interacts with various enzymes involved in nitrogen metabolism. Notably, it has been shown to affect the activity of nitrogenase and nitrate reductase, which are crucial for nitrogen fixation and assimilation processes in biological systems.

Cell Signaling and Gene Expression

The compound has been observed to modulate cell signaling pathways related to stress responses and apoptosis. It influences gene expression through interactions with transcription factors and regulatory proteins. This modulation can lead to altered cellular metabolism by affecting key metabolic enzymes.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of similar tetrazole derivatives on cancer cell lines. While specific data on this compound is limited, compounds with similar structures have shown significant cytotoxicity against HeLa cells with IC50 values ranging from 10 μM to over 100 μM . This suggests a potential for anticancer activity that warrants further investigation.

Antimicrobial Properties

There is ongoing research into the antimicrobial properties of tetrazole-containing compounds. Preliminary findings suggest that these compounds may exhibit activity against various bacterial strains, although specific studies on this compound are yet to be published.

Study on Enzyme Inhibition

A study exploring the inhibition of α-glucosidase by related compounds found significant inhibitory effects at concentrations comparable to known inhibitors. This suggests that this compound may also possess similar inhibitory capabilities .

Molecular Docking Studies

Molecular docking studies have been conducted on tetrazole derivatives to understand their binding modes with various biological targets. These studies provide insights into the structure–activity relationships (SAR) that could guide future drug development efforts involving this compound .

Propiedades

IUPAC Name |

3-(2H-tetrazol-5-yl)pentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5/c1-3-6(7,4-2)5-8-10-11-9-5/h3-4,7H2,1-2H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOGQGNIIXHJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=NNN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.